(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-IMINO-3-(1,3-THIAZOL-2-YL)-1,3-THIAZOLIDIN-4-ONE
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Overview
Description
(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-IMINO-3-(1,3-THIAZOL-2-YL)-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a thiazolidinone ring, a thiazole ring, and a dimethylaminobenzylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-IMINO-3-(1,3-THIAZOL-2-YL)-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with thiosemicarbazide to form the intermediate Schiff base. This intermediate then undergoes cyclization with 2-bromo-1,3-thiazole to yield the final product. The reaction conditions often require refluxing in ethanol or another suitable solvent and the use of a base such as sodium acetate to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-IMINO-3-(1,3-THIAZOL-2-YL)-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the imine group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where halogenated derivatives can be synthesized using halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in chloroform.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-IMINO-3-(1,3-THIAZOL-2-YL)-1,3-THIAZOLIDIN-4-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including bacterial infections and cancer.
Mechanism of Action
The mechanism of action of (5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-IMINO-3-(1,3-THIAZOL-2-YL)-1,3-THIAZOLIDIN-4-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In cancer cells, it may induce apoptosis by interacting with specific signaling pathways and proteins involved in cell survival and proliferation.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers like PEEK.
4-Methoxyphenethylamine: A compound with applications in organic synthesis and as a precursor to various pharmaceuticals.
Uniqueness
(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-IMINO-3-(1,3-THIAZOL-2-YL)-1,3-THIAZOLIDIN-4-ONE is unique due to its combination of a thiazolidinone ring and a thiazole ring, which imparts distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C15H14N4OS2 |
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Molecular Weight |
330.4g/mol |
IUPAC Name |
(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H14N4OS2/c1-18(2)11-5-3-10(4-6-11)9-12-13(20)19(14(16)22-12)15-17-7-8-21-15/h3-9,16H,1-2H3/b12-9-,16-14? |
InChI Key |
WNCXQEROKFAAEA-JQZIOSGWSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=N)S2)C3=NC=CS3 |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=N)S2)C3=NC=CS3 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=N)S2)C3=NC=CS3 |
Origin of Product |
United States |
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